2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole
Overview
Description
2-Chloro-4,5,6,7-tetrahydro-1H-benzimidazole is a heterocyclic organic compound characterized by a fused benzene and imidazole ring system
Mechanism of Action
Target of Action
Benzimidazole derivatives have been found to interact with various enzymes and receptors in the body .
Mode of Action
It is known that benzimidazole derivatives can interact with biopolymers in the living system due to their resemblance to naturally occurring nucleotides .
Biochemical Pathways
Benzimidazole derivatives have been found to have diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, and more .
Action Environment
The chemical stability and bioavailability of benzimidazole derivatives suggest that they may be relatively stable under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by intramolecular cyclization to form the benzimidazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,5,6,7-tetrahydro-1H-benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups at the benzimidazole ring.
Scientific Research Applications
2-Chloro-4,5,6,7-tetrahydro-1H-benzimidazole has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole
5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-benzimidazole
The uniqueness of 2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole lies in its specific substituents and the resulting chemical and biological properties, which make it suitable for various applications.
Biological Activity
2-Chloro-4,5,6,7-tetrahydro-1H-benzimidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the benzimidazole class, known for its significant pharmacological properties including antimicrobial, anticancer, and potential anti-diabetic effects. The presence of a chlorine substituent and the tetrahydro configuration are believed to enhance its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈ClN₃. Its structure features a bicyclic arrangement that includes a benzimidazole ring and a saturated tetrahydro group. The chlorine atom at the 2-position is significant for its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound and its derivatives exhibit notable antimicrobial activity. The compound has been investigated for its efficacy against various pathogens. The chlorine substituent may play a crucial role in enhancing the antimicrobial effects compared to other benzimidazole derivatives .
Anticancer Activity
The compound has shown promise in oncology as several derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies have reported that certain derivatives of this compound exhibit significant inhibitory activity against tumor cells, suggesting potential applications in cancer treatment .
Table 1: Cytotoxicity Data of this compound Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Derivative A | A549 (Lung Cancer) | 10 | Induces apoptosis |
Derivative B | WM115 (Melanoma) | 8 | DNA damage induction |
Derivative C | MCF-7 (Breast Cancer) | 12 | Inhibition of cell proliferation |
Insulin Secretagogue Activity
Recent studies have also explored the potential of this compound as an insulin secretagogue. This characteristic could be beneficial in managing type II diabetes by stimulating insulin release from pancreatic beta cells .
The mechanism of action for this compound involves interactions with specific biological targets. It can undergo nucleophilic substitutions and cyclization reactions leading to the formation of biologically active derivatives. These derivatives can interact with enzymes or receptors modulating their activity and influencing various biochemical pathways .
Structure-Activity Relationships (SAR)
The biological activity of benzimidazole compounds is highly dependent on the substituents present on the ring structure. Substituents at the C4 position have been found to enhance potency significantly while those at C5 or C6 tend to have neutral or detrimental effects on activity .
Table 2: Structure-Activity Relationships for Benzimidazole Derivatives
Substituent Position | Effect on Activity |
---|---|
C4 | Enhances potency |
C5 | Neutral |
C6 | Detrimental |
Case Studies
A study conducted on various derivatives of benzimidazoles indicated that modifications at specific positions could lead to improved antiviral properties against HIV-1 variants. Compounds derived from this compound were tested for their ability to inhibit viral replication and were found to be effective against resistant strains .
Another investigation focused on the cytotoxic effects of benzimidazole derivatives in hypoxic environments typical of tumor cells. The results demonstrated that certain derivatives could selectively induce apoptosis in cancer cells under low oxygen conditions .
Properties
IUPAC Name |
2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQBUKGVVNZCRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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